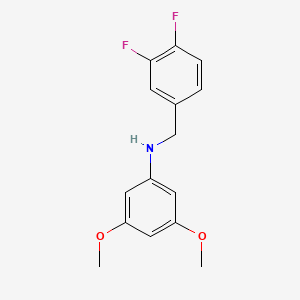
N-(4-bromo-2-ethylphenyl)-N'-(4-chloro-2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-ethylphenyl)-N'-(4-chloro-2-fluorophenyl)urea, also known as BCFU, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various studies related to biochemistry and physiology.
科学的研究の応用
N-(4-bromo-2-ethylphenyl)-N'-(4-chloro-2-fluorophenyl)urea has been extensively studied for its potential applications in various scientific research fields. It has been used as a tool for studying the structure and function of proteins, enzymes, and receptors. This compound has also been used as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has shown promising results in inhibiting the growth of cancer cells and reducing the aggregation of amyloid beta protein in Alzheimer's disease.
作用機序
The mechanism of action of N-(4-bromo-2-ethylphenyl)-N'-(4-chloro-2-fluorophenyl)urea involves its ability to bind to specific sites on proteins, enzymes, and receptors. It forms hydrogen bonds and hydrophobic interactions with the target molecule, leading to a change in its conformation and activity. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinases, proteases, and phosphodiesterases. It has also been shown to modulate the activity of various receptors such as G-protein-coupled receptors and ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its target molecule and the specific pathway it modulates. This compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation in various cell types. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. This compound has been shown to have minimal toxicity and is well tolerated in animal studies.
実験室実験の利点と制限
The advantages of using N-(4-bromo-2-ethylphenyl)-N'-(4-chloro-2-fluorophenyl)urea in lab experiments include its high potency, selectivity, and specificity towards its target molecule. It can be easily synthesized and purified, and its purity and yield can be analyzed using various spectroscopic techniques. The limitations of using this compound include its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It can also have off-target effects on other molecules, leading to unwanted side effects.
将来の方向性
There are several future directions for research on N-(4-bromo-2-ethylphenyl)-N'-(4-chloro-2-fluorophenyl)urea. One area of interest is its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Further studies are needed to optimize its pharmacokinetics and pharmacodynamics and to evaluate its efficacy and safety in clinical trials. Another area of interest is its potential as a tool for studying the structure and function of proteins and enzymes. Further studies are needed to elucidate its mechanism of action and to identify new targets for drug discovery.
合成法
The synthesis of N-(4-bromo-2-ethylphenyl)-N'-(4-chloro-2-fluorophenyl)urea involves the reaction between 4-bromo-2-ethylphenylamine and 4-chloro-2-fluoroaniline in the presence of a base and a catalyst. The reaction takes place in a solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at a specific temperature and pressure. The resulting product is then purified using techniques such as column chromatography or recrystallization. The purity and yield of the product can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
特性
IUPAC Name |
1-(4-bromo-2-ethylphenyl)-3-(4-chloro-2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClFN2O/c1-2-9-7-10(16)3-5-13(9)19-15(21)20-14-6-4-11(17)8-12(14)18/h3-8H,2H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQWIVNLYFTUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4959206.png)
![N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide](/img/structure/B4959209.png)
![N~1~-(sec-butyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4959223.png)
![ethyl 2-({[(4-bromobenzyl)thio]acetyl}amino)benzoate](/img/structure/B4959237.png)

![1,5-dimethyl-2-phenyl-4-[(3-{[3-(trifluoromethyl)phenyl]amino}-2-quinoxalinyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4959260.png)


![4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}thiomorpholine](/img/structure/B4959270.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B4959273.png)

![ethyl (7-oxo-2,3-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4959300.png)

